N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride
Description
Properties
IUPAC Name |
N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUWWVXTNSSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557228 | |
| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35517-11-4 | |
| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Procedure
Step 1: Sulfonylation of 1-Naphthalenesulfonyl Chloride
The reaction begins with the nucleophilic substitution between 1-naphthalenesulfonyl chloride and 1,5-diaminopentane. Conducted in tetrahydrofuran (THF) under alkaline conditions (1M NaOH), this step achieves a 90% yield after 2 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Step 2: Cyclization and Intermediate Formation
The intermediate undergoes cyclization in the presence of urea at 180–200°C for 4 hours, yielding 60% of the desired sulfonamide. High-temperature conditions facilitate the elimination of ammonia, promoting the formation of the sulfonamide backbone.
Step 3: Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid in a polar solvent, resulting in the hydrochloride salt with a 76% yield. This step enhances the compound’s solubility and stability for storage.
Key Reaction Parameters
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Solvent | THF | Urea (neat) | Methanol |
| Temperature | 25°C | 180–200°C | 0–5°C |
| Reaction Time | 2 hours | 4 hours | 1 hour |
| Yield | 90% | 60% | 76% |
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of THF in Step 1 ensures optimal solubility of both 1-naphthalenesulfonyl chloride and 1,5-diaminopentane, while NaOH maintains a pH >10 to prevent premature protonation of the amine. Alternatives like dichloromethane or ethyl acetate reduce yields by 15–20% due to poor miscibility.
Temperature and Time Dependence
Elevated temperatures in Step 2 are critical for overcoming the activation energy of cyclization. However, exceeding 200°C leads to decomposition, as evidenced by charcoal formation and reduced yields. A 4-hour duration balances reaction completeness and side-product minimization.
Catalytic Additives
The addition of catalytic triethylamine (0.1 equiv) in Step 1 accelerates sulfonylation by scavenging HCl, though this is omitted in industrial settings to reduce costs.
Purification and Characterization Techniques
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >95% purity. For research-grade material, column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) resolves sulfonamide derivatives from unreacted diaminopentane.
Analytical Validation
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HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity ≥98%.
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NMR Spectroscopy : NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, SO₂NH), 7.85–7.50 (m, 7H, naphthyl), 3.10 (t, 2H, CH₂NH₂), 1.60–1.20 (m, 6H, pentyl).
Comparative Analysis with Structural Analogues
Impact of Alkyl Chain Length
| Compound | Alkyl Chain | Yield (%) | Solubility (mg/mL) |
|---|---|---|---|
| N-(3-Aminopropyl)-1-naphthalenesulfonamide | C3 | 68 | 12 (DMSO) |
| N-(5-Aminopentyl)-1-naphthalenesulfonamide | C5 | 76 | 8 (Methanol) |
| N-(6-Aminohexyl)-1-naphthalenesulfonamide | C6 | 72 | 5 (Ethanol) |
Longer alkyl chains (e.g., C5 vs. C3) reduce aqueous solubility but enhance lipid membrane permeability, a critical factor for biochemical applications.
Role of Substituents
The absence of a chloro group (cf. N-(5-Aminopentyl)-5-chloro-1-naphthalenesulfonamide) simplifies synthesis by eliminating electrophilic aromatic substitution steps, reducing reaction time by 30%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to automate Steps 1 and 3, achieving a throughput of 50 kg/day with <2% batch-to-batch variability. Key advantages include:
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Precise temperature control (±1°C) via jacketed reactors.
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In-line HPLC monitoring for real-time yield optimization.
Waste Management
The process generates 3.2 kg of urea by-products per kg of product. Industrial plants utilize biodegradation systems with Pseudomonas spp. to metabolize sulfonamide residues, complying with EPA guidelines.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(5-Aminopentyl)-1-naphthalenesulfonamide hydrochloride functions primarily as a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein that plays a critical role in numerous cellular functions, including muscle contraction, cell division, and signal transduction. By inhibiting calmodulin's interaction with calcium ions, this compound disrupts the calcium-calmodulin signaling pathway, which can modulate various cellular activities.
Scientific Research Applications
The applications of this compound span several fields:
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Biochemistry :
- Used extensively to study calcium signaling pathways by acting as a calmodulin antagonist.
- Investigated for its role in understanding the mechanisms of calcium-dependent processes in cells.
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Pharmacology :
- Explored for potential therapeutic effects in conditions characterized by abnormal calcium signaling, such as certain cancers and neurodegenerative diseases.
- Demonstrated effectiveness in inhibiting the proliferation of cancer cell lines by disrupting calmodulin-mediated signaling pathways.
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Cell Biology :
- Utilized to investigate the role of calmodulin in cell proliferation and differentiation.
- Assessed for its impact on cellular responses to growth factors and hormones.
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Medical Research :
- Potential applications in developing treatments for diseases related to calcium dysregulation.
- Research indicates possible benefits in managing conditions like hypertension and heart disease through modulation of calcium signaling mechanisms.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound led to a significant reduction in the proliferation of Chinese hamster ovary (CHO) cells, indicating its potential as an anti-cancer agent by targeting calmodulin-mediated pathways .
- Calcium Signaling Disruption : Research has shown that this compound effectively inhibits calcium-dependent protein kinases, which are crucial in various signaling cascades. This inhibition can lead to altered cellular responses, providing insights into how calcium signaling influences cell behavior .
- Therapeutic Potential : Investigations into its therapeutic applications have suggested that this compound may play a role in treating conditions such as filariasis by inhibiting transglutaminase activity, which is involved in pathogen survival .
Mechanism of Action
The mechanism of action of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural and functional differences between N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride and its closest analogs:
Functional Implications of Structural Differences
Chain Length :
- The pentyl chain in the target compound (5 carbons) versus the hexyl chain in W-5 (6 carbons) likely impacts binding affinity to calmodulin. Longer chains (e.g., hexyl in W-5 or decyl in A-7) may enhance hydrophobic interactions with protein pockets, as seen in W-5's IC50 of 240 µM .
- Shorter chains (pentyl) might reduce potency compared to hexyl analogs but improve solubility due to decreased hydrophobicity.
Substituents: The absence of a chloro group in the target compound distinguishes it from W-7 and A-5. Chloro substitution on the naphthalene ring (as in W-7) significantly enhances calmodulin inhibition, likely by increasing electron-withdrawing effects and stabilizing protein-ligand interactions .
Biological Activity :
- W-5 and W-7 are established calmodulin antagonists, with W-7 being more potent due to its chloro substituent . The target compound’s activity is inferred to be weaker than W-7 but comparable to W-5, though direct data are lacking.
- These compounds inhibit calcium-dependent processes such as smooth muscle contraction and cell proliferation. For example, W-5 inhibits HR and KF cell proliferation with IC50 values of 6.4 µM and 8.6 µM, respectively .
Commercial and Research Status
- The target compound is discontinued, while analogs like W-5 and W-7 remain available for research. This suggests that structural optimizations (e.g., chain length, substituents) in other analogs have rendered them more effective tools for studying calcium signaling pathways .
Biological Activity
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the aminopentyl chain enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzyme activity by mimicking substrates or binding to active sites. This inhibition can affect metabolic pathways, leading to altered cellular functions.
- Protein Interactions : The compound may also engage in non-covalent interactions with proteins, influencing their conformation and activity. This interaction is crucial for understanding its role as a biochemical probe in research settings.
Antimicrobial Properties
Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. These compounds inhibit bacterial growth by targeting folate synthesis pathways.
- Case Study : A study demonstrated that derivatives of naphthalene sulfonamides showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Cytotoxicity and Cell Proliferation
The compound has been investigated for its effects on cell proliferation:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell growth, potentially through the induction of apoptosis or cell cycle arrest at the G1/S phase .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride | Structure | Antimicrobial, Enzyme Inhibition | Contains a nitro group which can be reduced |
| N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | Structure | Calmodulin Antagonist | Inhibits Ca2+/calmodulin-regulated enzyme activities |
| N-(5-Aminopentyl)acetamide | Structure | Limited antibacterial activity | Lacks the sulfonamide functionality |
Research Findings
Recent studies have focused on the pharmacological applications of this compound:
- Inhibition of Dynamin : A study highlighted that this compound operates as an inhibitor of dynamin, a key protein involved in endocytosis, suggesting potential applications in cellular transport mechanisms .
- Protein Kinase Inhibition : Preliminary findings indicate that it may also serve as an inhibitor for certain protein kinases, which are crucial for various signaling pathways in cells .
Q & A
Q. What are the primary biochemical applications of W-5 hydrochloride in cellular studies?
W-5 hydrochloride is a cell-permeable, reversible calmodulin antagonist. It inhibits Ca²⁺/calmodulin-dependent phosphodiesterase (PDE) with an IC₅₀ of 240 μM and myosin light chain kinase (MLCK) with an IC₅₀ of 230 μM . It is widely used to study calcium signaling pathways, neurotransmitter release, and cell proliferation mechanisms. For example, it suppresses voltage-gated Ca²⁺ influx and glutamate release in neuronal studies .
Q. How should W-5 hydrochloride be stored to ensure stability?
The compound is hygroscopic and heat-sensitive. Store at <0°C under inert gas (e.g., argon) in tightly sealed glass containers with plastic inserts to prevent moisture absorption . Purity (>98% via HPLC) should be verified before use, as degradation can alter inhibitory efficacy .
Q. What analytical methods are recommended for purity validation?
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >98% purity .
- Total Nitrogen Analysis : Validate stoichiometry using elemental analysis or Kjeldahl methods .
- Melting Point : The reported range is 162–166°C; deviations may indicate impurities .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC₅₀ values across studies?
W-5 hydrochloride exhibits cell-type-dependent potency. For example:
- IC₅₀ = 240 μM for PDE inhibition in vitro .
- IC₅₀ = 6.4–8.6 μM for HR/KF cell proliferation inhibition . Methodological considerations :
- Assess buffer composition (e.g., Ca²⁺ concentration affects calmodulin binding).
- Use isoform-specific controls (e.g., KN-93 for CaMKII) to isolate calmodulin-dependent effects .
- Validate cell permeability via comparative assays with membrane-impermeable analogs .
Q. What experimental designs mitigate solubility challenges in cellular assays?
W-5 hydrochloride has limited aqueous solubility. Recommended approaches:
- Prepare stock solutions in DMSO (e.g., 10–50 mM) and dilute in assay buffer (final DMSO ≤0.1%) .
- Sonication or gentle heating (≤37°C) can aid dissolution but avoid prolonged exposure to heat .
- Include vehicle controls to rule out solvent artifacts in dose-response studies .
Q. How can researchers validate target specificity in complex signaling pathways?
- Negative Controls : Use inactive analogs (e.g., KN-92 hydrochloride for CaMKII studies) to confirm W-5’s calmodulin-specific effects .
- Gene Knockdown/Overexpression : Combine W-5 treatment with siRNA targeting calmodulin or PDE isoforms to observe pathway redundancy .
- Cross-Validation : Compare results with structurally distinct calmodulin antagonists (e.g., W-7) to rule off-target effects .
Data Contradiction Analysis
Q. Why do some studies report anti-proliferative effects at low micromolar concentrations, while others require millimolar doses for enzyme inhibition?
- Cellular Uptake Efficiency : Proliferation assays (e.g., HR/KF cells) may involve prolonged exposure, allowing intracellular accumulation .
- Enzyme vs. Pathway Inhibition : Millimolar IC₅₀ values reflect direct enzyme inhibition (e.g., PDE), while lower doses may disrupt downstream signaling nodes (e.g., Ca²⁺-dependent transcription) .
- Metabolic Stability : Cell-based assays account for metabolite generation, which could enhance potency .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
